molecular formula C11H10BrFO2 B7939924 2-(4-Bromo-3-fluorophenoxy)-1-cyclopropylethanone

2-(4-Bromo-3-fluorophenoxy)-1-cyclopropylethanone

Cat. No.: B7939924
M. Wt: 273.10 g/mol
InChI Key: AFCMCLLGCJBUBH-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-fluorophenoxy)-1-cyclopropylethanone is an organic compound that features a bromine and fluorine-substituted phenoxy group attached to a cyclopropylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluorophenoxy)-1-cyclopropylethanone typically involves the reaction of 4-bromo-3-fluorophenol with cyclopropyl ketone derivatives under specific conditions. One common method includes:

    Starting Materials: 4-bromo-3-fluorophenol and cyclopropyl ketone.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The mixture is heated under reflux conditions, allowing the phenol to react with the ketone, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-fluorophenoxy)-1-cyclopropylethanone undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

    Coupling Reactions: The phenoxy group can participate in coupling reactions, forming larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in solvents such as tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of various substituted phenoxy derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-(4-Bromo-3-fluorophenoxy)-1-cyclopropylethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenoxy)-1-cyclopropylethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The cyclopropyl group can impart rigidity to the molecule, affecting its overall conformation and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-fluorophenol: Shares the bromine and fluorine substitution but lacks the cyclopropylethanone moiety.

    2-(4-Bromo-3-fluorophenoxy)acetic acid: Similar structure but with an acetic acid group instead of a cyclopropylethanone.

    4-Bromo-3-fluorobenzaldehyde: Contains the bromine and fluorine substitutions but with an aldehyde group.

Uniqueness

2-(4-Bromo-3-fluorophenoxy)-1-cyclopropylethanone is unique due to the presence of the cyclopropylethanone moiety, which imparts specific chemical and physical properties

Properties

IUPAC Name

2-(4-bromo-3-fluorophenoxy)-1-cyclopropylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO2/c12-9-4-3-8(5-10(9)13)15-6-11(14)7-1-2-7/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCMCLLGCJBUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)COC2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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